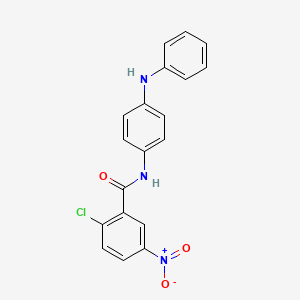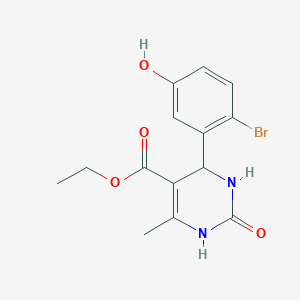![molecular formula C22H16N2O4 B3925242 2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B3925242.png)
2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol
Übersicht
Beschreibung
2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol, commonly known as MNQ, is a synthetic organic compound that has gained significant attention in scientific research due to its potential medicinal properties. MNQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
MNQ has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. MNQ has also been investigated for its potential use as a fluorescent probe for metal ions and as a photosensitizer for photodynamic therapy.
Wirkmechanismus
The exact mechanism of action of MNQ is not fully understood. However, studies suggest that it may exert its biological effects by interacting with cellular DNA and proteins, inhibiting enzymes, and modulating signaling pathways.
Biochemical and Physiological Effects
MNQ has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and viruses. MNQ has also been shown to exhibit antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNQ in lab experiments is its synthetic accessibility, which allows for easy production and modification. MNQ also exhibits good stability and solubility in various solvents. However, one limitation of using MNQ is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for MNQ research. One direction is to investigate its potential use in combination with other drugs or therapies for enhanced efficacy. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. MNQ can also be further modified to improve its biological activity and reduce its toxicity. Finally, MNQ can be used as a starting point for the synthesis of new quinoline derivatives with diverse biological activities.
Conclusion
In conclusion, MNQ is a synthetic organic compound that has shown promising results in various scientific research applications. Its potential medicinal properties make it a valuable tool for drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential use in various therapeutic applications.
Eigenschaften
IUPAC Name |
2-[(E)-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-14-13-17(24(26)27)8-11-19(14)21-12-10-18(28-21)9-7-16-6-5-15-3-2-4-20(25)22(15)23-16/h2-13,25H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERYTDGIFGOYRV-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B3925172.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3925180.png)
![ethyl 4-{5-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B3925190.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B3925192.png)
![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3925199.png)
![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoic acid](/img/structure/B3925207.png)
![7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3925215.png)
![6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925224.png)
![7-[(4-fluorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3925231.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3925244.png)
![3-(methylthio)-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925248.png)

![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3925263.png)